1-(butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(Butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with butan-2-yl, ethoxymethyl, and sulfonyl chloride groups. These functional groups confer specific chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a hydrazine derivative and a 1,3-dicarbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Introduction of Substituents: The butan-2-yl and ethoxymethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors for each step of the synthesis, ensuring precise control over reaction conditions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents facilitate oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products:
Sulfonamides: Formed through nucleophilic substitution.
Sulfonic Acids: Resulting from hydrolysis.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on biomolecules or synthetic intermediates. This reactivity can lead to the modification of proteins, enzymes, or other targets, influencing their function and activity.
Comparison with Similar Compounds
1-(Butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
1-(Butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness: 1-(Butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-butan-2-yl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-8(3)13-6-10(17(11,14)15)9(12-13)7-16-5-2/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWMGZJWBBTMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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